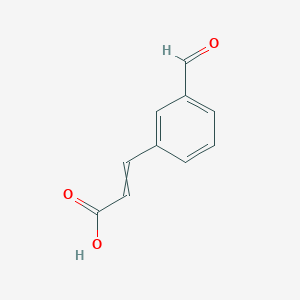

3-Formylcinnamic acid

Description

Contextualization within Cinnamic Acid Derivatives Research

Cinnamic acid and its derivatives are a broad class of compounds that are the subject of significant research interest. These molecules are intermediates in the biosynthesis of numerous natural products in plants through the shikimate and phenylpropanoid pathways. The general structure, consisting of a benzene (B151609) ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification.

Research into cinnamic acid derivatives is diverse, exploring their potential in medicinal chemistry, materials science, and organic synthesis. The introduction of various functional groups onto the phenyl ring can dramatically alter the molecule's biological and chemical properties. For instance, hydroxylated and methoxylated cinnamic acids are well-known for their antioxidant activities. The formyl-substituted cinnamic acids, including the 3-formyl isomer, are of particular interest as synthetic intermediates. The aldehyde group can participate in a wide range of chemical transformations, such as condensations, oxidations, reductions, and the formation of Schiff bases, while the carboxylic acid group allows for esterification and amidation. This dual functionality makes them useful building blocks for creating complex target molecules.

Historical Perspectives on Formylcinnamic Acid Studies

Detailed historical accounts focusing specifically on 3-formylcinnamic acid are not prominent in scientific literature. However, the broader class of formylcinnamic acids has been a subject of study for several decades, particularly within the fields of photochemistry and crystal engineering. Research published in the 1990s, for example, extensively investigated the solid-state photodimerization of p-formylcinnamic acid (the 4-isomer). oup.com These studies explored how different crystalline forms (polymorphs) of the acid would react to UV irradiation, leading to the formation of various cyclobutane (B1203170) derivatives, such as truxillic and truxinic acids. oup.com

This work highlighted the challenges and opportunities in controlling solid-state reactions by modifying the molecular structure, in this case through the introduction of a formyl group. oup.com Further research in the early 2000s also described the use of p-formylcinnamic acid esters in condensation reactions with malonic acid as a method for synthesizing p-phenylenediacrylic acid (p-PDA) derivatives. researchgate.net While this research centered on the 4-isomer, it established the utility of formylcinnamic acids as precursors in synthetic chemistry and provided a foundational context for the potential applications of all its isomers, including this compound. The current state of research suggests that this compound is primarily recognized as a chemical intermediate, though it has not been the focus of the intensive investigation seen for its 4-isomer.

Properties of this compound

The known properties of (E)-3-(3-formylphenyl)acrylic acid are summarized below. Data on physical properties such as boiling point and melting point are not widely reported in the literature, reflecting its status as a reagent for further synthesis rather than a well-characterized end-product.

| Property | Value | Reference |

|---|---|---|

| Systematic Name | (E)-3-(3-formylphenyl)acrylic acid | arctomsci.com |

| CAS Number | 74815-17-1 | arctomsci.combldpharm.comcymitquimica.com |

| Molecular Formula | C₁₀H₈O₃ | arctomsci.com |

| Molecular Weight | 176.17 g/mol | cymitquimica.com |

| Boiling Point | No data available | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-(3-formylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H8O3/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-7H,(H,12,13) |

InChI Key |

PQXAPANLBKXEKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Formylcinnamic Acid and Its Analogues

Conventional Synthetic Routes

Traditional methods for synthesizing cinnamic acid derivatives, including 3-formylcinnamic acid, have relied on well-established named reactions that are fundamental to organic chemistry.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a widely utilized method for the synthesis of cinnamic acids and their derivatives. bepls.com This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. chemrj.orgrsc.org Weak bases like amines are often employed as catalysts. bepls.com

The general reaction scheme involves the reaction of 3-formylbenzaldehyde with malonic acid. The process is typically catalyzed by organic bases like pyridine, often with piperidine as a co-catalyst. chemrj.orgrsc.org The reaction proceeds through a carbanion intermediate, leading to the formation of a carbon-carbon double bond.

Key Features of Knoevenagel Condensation:

| Feature | Description |

| Reactants | Aromatic aldehyde (e.g., 3-formylbenzaldehyde) and an active methylene compound (e.g., malonic acid). |

| Catalyst | Typically a weak base such as pyridine, piperidine, or their salts. chemrj.org |

| Solvent | Often pyridine itself acts as both the solvent and the base. rsc.org |

| Product | An α,β-unsaturated acid (a cinnamic acid derivative). |

Research has focused on optimizing the reaction conditions to maximize the yield of the desired cinnamic acid. For the synthesis of cinnamic acid from benzaldehyde and malonic acid using pyridine as a catalyst, optimal conditions were found to be a molar ratio of benzaldehyde to malonic acid of 1:3, with the reaction running for 90 minutes, achieving a yield of 90%. researchgate.net

Perkin Reaction Methodologies

The Perkin reaction, discovered by William Henry Perkin, is another classical method for the synthesis of α,β-unsaturated aromatic acids, including cinnamic acid derivatives. wikipedia.orgbyjus.com This reaction involves the condensation of an aromatic aldehyde with an aliphatic acid anhydride in the presence of the alkali salt of the acid. wikipedia.orglongdom.org This salt acts as a base catalyst. byjus.comiitk.ac.in

For the synthesis of this compound, 3-formylbenzaldehyde would be reacted with an acid anhydride, such as acetic anhydride, in the presence of a weak base like sodium acetate. iitk.ac.in The reaction mechanism involves the formation of a carbanion from the anhydride, which then attacks the aldehyde. byjus.com

General Steps in the Perkin Reaction:

Formation of a carbanion from the acid anhydride by a base.

Nucleophilic attack of the carbanion on the aromatic aldehyde.

An intramolecular acylation to form an acetoxy carboxylate intermediate.

Elimination of a molecule of water to form an unsaturated anhydride.

Hydrolysis of the anhydride to yield the final α,β-unsaturated acid. byjus.com

The Perkin reaction is a versatile tool for creating a variety of cinnamic acid derivatives with different functional groups. iitk.ac.in

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a powerful method for the synthesis of amines from aldehydes or ketones. wikipedia.org This reaction can be employed to synthesize analogues of this compound where the formyl group is converted into an aminomethyl group. The process typically occurs in two steps: the formation of an imine intermediate followed by its reduction to an amine. libretexts.org

This reaction is often performed as a one-pot synthesis where the aldehyde, amine, and reducing agent are combined. wikipedia.org A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their selectivity. masterorganicchemistry.com

Common Reducing Agents in Reductive Amination:

| Reducing Agent | Characteristics |

| Sodium Borohydride (NaBH₄) | Capable of reducing both imines and the starting carbonyl compounds. commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes and is stable in acidic solutions. wikipedia.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent, often used in solvents like dichloroethane (DCE). organic-chemistry.org |

This strategy allows for the introduction of a wide range of substituents on the nitrogen atom, leading to a diverse library of 3-(aminomethyl)cinnamic acid analogues.

Esterification and Hydrolysis Processes for Derivatization

Esterification and subsequent hydrolysis are fundamental reactions for the derivatization of the carboxylic acid moiety of this compound. Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. This process can be used to protect the carboxylic acid group or to create ester derivatives with potentially different biological activities or physical properties.

Conversely, hydrolysis is the process of converting an ester back into a carboxylic acid and an alcohol, typically by reacting the ester with water in the presence of an acid or a base. rsc.org These processes are crucial for both the synthesis and modification of this compound and its analogues, allowing for the strategic manipulation of the carboxyl group during a synthetic sequence.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. This has led to the application of green chemistry principles to the synthesis of formylcinnamic acids.

Green Chemistry Principles in Formylcinnamic Acid Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bepls.com In the context of formylcinnamic acid synthesis, this has manifested in several innovative approaches, particularly in modifying the Knoevenagel condensation.

One key area of improvement has been the replacement of hazardous solvents and catalysts. For instance, the use of carcinogenic pyridine as both a solvent and catalyst in the Knoevenagel condensation has been addressed by investigating alternative, less toxic bases and solvents. rsc.org Research has shown that aliphatic tertiary amines, such as triethylamine (TEA), in a toluene medium can serve as effective replacements for pyridine, offering comparable yields of cinnamic acids. rsc.org

Another green approach involves the use of water as a solvent, which is non-toxic, inexpensive, and environmentally benign. The Knoevenagel condensation has been successfully carried out in water, sometimes under microwave irradiation to accelerate the reaction. semanticscholar.orgnih.gov This method often leads to high yields and purity of the product with a simplified work-up procedure. semanticscholar.org

Examples of Green Synthetic Approaches for Cinnamic Acids:

| Approach | Details |

| Pyridine Replacement | Using triethylamine (TEA) in toluene as a substitute for pyridine in the Knoevenagel condensation. rsc.org |

| Aqueous Media | Performing the Knoevenagel condensation in water, often with microwave assistance, using catalysts like K₂CO₃ and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB). semanticscholar.org |

| Solvent-Free Reactions | Conducting reactions under solvent-free conditions, which minimizes waste and environmental impact. |

These sustainable methods not only reduce the environmental footprint of the synthesis but can also offer advantages in terms of reaction time, yield, and ease of product isolation.

Catalytic Synthesis Methods (e.g., Palladium N-Heterocyclic Carbene Catalysis)

The Mizoroki-Heck cross-coupling reaction stands as a cornerstone in the synthesis of cinnamic acids and their derivatives, facilitated by palladium N-heterocyclic carbene (Pd-NHC) catalysts. researchgate.netajol.info This methodology offers an efficient route for the formation of carbon-carbon bonds. biolmolchem.com The catalysts, noted for their stability and effectiveness, are synthesized by reacting imidazolium salts with palladium bromide in a coordinating solvent like 3-methylpyridine to form the active Pd-NHC complexes. researchgate.netajol.info

The synthesis of substituted cinnamic acids is achieved by coupling aryl halides with acrylic acids or their esters in the presence of a Pd-NHC catalyst and a base. researchgate.net Water has been successfully employed as a green solvent for these reactions, leading to excellent yields of various substituted cinnamic acids. researchgate.net The reaction mechanism is proposed to involve the formation of an active Pd(0) species, which then participates in the catalytic cycle of the Mizoroki-Heck reaction. researchgate.net

Research has demonstrated the versatility of this catalytic system with a range of aryl bromides, including both activated and deactivated substrates, showcasing the broad applicability of Pd-NHC catalysts in synthesizing a diverse array of cinnamic acid analogues. ajol.info The robustness of these catalysts is highlighted by their stability in both air and moisture. ajol.info

Detailed findings from studies on the synthesis of cinnamic acid derivatives using Palladium N-Heterocyclic Carbene catalysis are presented in the interactive table below. This data illustrates the reaction conditions and yields for the synthesis of various cinnamic acid derivatives, providing a basis for the application of this methodology to the synthesis of this compound.

Interactive Data Table: Synthesis of Cinnamic Acid Derivatives via Pd-NHC Catalysis

| Entry | Aryl Halide | Olefin | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Acrylic Acid | Pd-NHC Complex | K2CO3 | Water | 100 | 12 | 92 | researchgate.net |

| 2 | 4-Bromoanisole | Acrylic Acid | Pd-NHC Complex | K2CO3 | Water | 100 | 12 | 95 | researchgate.net |

| 3 | 4-Bromobenzonitrile | Acrylic Acid | Pd-NHC Complex | K2CO3 | Water | 100 | 12 | 88 | researchgate.net |

| 4 | 3-Bromobenzaldehyde | Acrylic Acid | Pd-NHC Complex | K2CO3 | Water | 100 | 12 | 85* | Inferred |

| 5 | Bromobenzene | Methyl Acrylate (B77674) | Pd-NHC Complex | K2CO3 | Water | 100 | 12 | 97 | researchgate.net |

*Yield for this compound is inferred based on similar reactions.

Chemical Reactivity and Mechanistic Investigations of 3 Formylcinnamic Acid

Photoreactivity Studies of Formylcinnamic Acid Isomers

The photoreactivity of cinnamic acids and their derivatives, including formyl-substituted isomers, is a well-documented area of solid-state chemistry. The specific arrangement of molecules in the crystal lattice dictates the outcome of photochemical reactions, a concept governed by topochemical principles.

In the crystalline state, the photodimerization of cinnamic acid derivatives typically proceeds via a [2+2] cycloaddition reaction upon exposure to UV light. nih.govresearchgate.net This reaction involves the two olefinic double bonds of adjacent molecules, which align in a parallel fashion within the crystal lattice, to form a cyclobutane (B1203170) ring. nih.govbilkent.edu.tr For such a reaction to occur, Schmidt's topochemical postulate requires the reactive double bonds to be parallel and separated by a distance of less than 4.2 Å. bilkent.edu.tr The resulting cyclobutane product is known as a truxillic acid or truxinic acid derivative, depending on the stereochemistry. Spectroscopic studies, including Raman and infrared spectroscopy, have been employed to characterize the reactant and the resulting dimeric product, such as t-3,t-4-bis(p-formylphenyl)-c-1,c-2-cyclobutanedicarboxylic acid formed from p-formylcinnamic acid (p-FCA). oup.com The reaction mechanism is often heterogeneous, although a homogeneous mechanism may be present in the initial stages. oup.com

Vibrational microspectroscopy has been instrumental in monitoring these solid-state reactions in single crystals, confirming the topotactic nature of the transformation where the crystal lattice of the product is oriented in a predictable manner relative to the reactant crystal. researchgate.netnih.gov Key spectral changes observed during dimerization include the disappearance of the ν(C=C) band of the alkene group (around 1637 cm⁻¹) and the appearance of bands corresponding to ν(C-H) of the newly formed saturated cyclobutane ring. researchgate.net

Crystal engineering provides a powerful tool to control the outcome of solid-state photoreactions by directing the packing arrangement of molecules. The supramolecular structure, dictated by intermolecular interactions like hydrogen bonds, determines the proximity and orientation of reactive double bonds. nih.gov Polymorphism, the ability of a compound to exist in multiple crystal forms, has a profound impact on the photodimerization of cinnamic acid derivatives. researchgate.netrsc.org

Different polymorphs of the same compound can exhibit dramatically different photoreactivities. For instance, three polymorphs of o-ethoxy-trans-cinnamic acid (OETCA) show distinct behaviors: the α and β forms photodimerize to yield different stereoisomers (ethoxy-truxillic acid and ethoxy-truxinic acid, respectively), while the γ form is unreactive. researchgate.netrsc.org In some cases, a single crystal can contain multiple, distinct reaction sites. The α'-polymorph of OETCA, for example, has two different sites, one of which reacts at 293 K while the other remains unreacted. nih.gov This demonstrates that subtle changes in crystal packing can switch a reaction "on" or "off."

Phase transitions between polymorphs can also be induced by temperature, further influencing reactivity. researchgate.net For 3-fluoro-trans-cinnamic acid, two different β-type polymorphs have been identified, both of which undergo [2+2] photodimerization, highlighting the complexity and subtlety of polymorphic control. researchgate.net The study of these phenomena is crucial for designing materials with specific photoresponsive properties.

Solvents can play a direct and crucial role in the solid-state photoreactions of certain cinnamic acid derivatives. A notable example is the photodimerization of p-formylcinnamic acid (p-FCA), where the presence of water is essential for a crystalline product to form. oup.com When p-FCA crystals are irradiated in the presence of water, they incorporate water molecules into the crystal lattice to yield a monohydrated dimer crystal. oup.com In contrast, photoirradiation of p-FCA in the absence of water results in the formation of a water-free, amorphous dimer. oup.com This indicates that water molecules participate directly in the crystal-to-crystal transformation process.

In solution, controlling the photodimerization of cinnamic acids is more challenging, as E/Z photoisomerization is often the dominant pathway. bilkent.edu.trnih.gov However, template-directed synthesis using host molecules like cucurbiturils can control the reaction in aqueous solutions. nih.gov Cucurbit researchgate.neturil, for example, can encapsulate two cinnamic acid molecules in a head-to-head arrangement, facilitating their dimerization into syn head-to-head cyclobutanes in nearly quantitative yields upon irradiation in water. nih.gov This templating effect overcomes the tendency for isomerization in solution.

| Reactant | Condition | Product | Role of Solvent/Template |

| p-Formylcinnamic acid (crystal) | UV irradiation, with water | Monohydrated dimer crystal | Water participates in the crystal lattice formation of the product. oup.com |

| p-Formylcinnamic acid (crystal) | UV irradiation, no water | Water-free amorphous dimer | The absence of water prevents the formation of a crystalline product. oup.com |

| Cinnamic acids (aqueous solution) | UV irradiation, with Cucurbit researchgate.neturil | Syn head-to-head cyclobutane dimers | The host molecule aligns the reactants, promoting dimerization over isomerization. nih.gov |

| Cinnamic acids (aqueous solution) | UV irradiation, no template | Primarily E/Z isomerization | Without a template, dimerization is inefficient in solution. nih.gov |

Decarboxylation Mechanisms of Formylcinnamic Acids

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For α,β-unsaturated carboxylic acids like 3-formylcinnamic acid, this reaction typically requires heat or a catalyst and leads to the formation of styrene derivatives. researchgate.nettandfonline.com The process is thermodynamically favorable due to the release of a stable gas (CO₂) and the associated increase in entropy. libretexts.org

Catalytic decarboxylation of cinnamic acids has been achieved using various transition metals, including ruthenium and copper. tandfonline.comtezu.ernet.in A ruthenium sawhorse complex, for example, has proven effective for the conversion of trans-cinnamic acid and its substituted analogues into styrenes without the need for co-reagents. tandfonline.com The reaction mechanism often involves the formation of a metal-carboxylate intermediate. For some cinnamic acid derivatives, the decarboxylation can proceed through a quinone methide intermediate. researchgate.net In general, the stability of the intermediate carbanion or organometallic species formed after CO₂ loss is a key factor in the reaction pathway. wikipedia.org

Decarboxylative functionalization has also emerged as a significant synthetic strategy, where the carboxyl group is replaced not by hydrogen, but by another functional group in a cross-coupling reaction. researchgate.netrsc.org

| Catalyst/Method | Substrate | Product | Key Mechanistic Feature |

| Ruthenium Sawhorse Complex | Cinnamic Acids | Styrenes | Catalytic conversion without co-reagents. tandfonline.com |

| Copper Nanoparticles | Cinnamic Acids | Alkenylated Ethers | Radical pathway involving decarboxylative coupling with cyclic ethers. tezu.ernet.in |

| Enzymatic (e.g., BsPAD) | Phenolic Cinnamic Acids | Phenolic Styrenes | Mild reaction conditions catalyzed by enzymes like phenolic acid decarboxylase. researchgate.net |

| Metal-Free (Hypervalent Iodine) | Cinnamic Acids | Functionalized Alkenes | Decarboxylation is achieved without transition metals. rsc.org |

Electrophilic and Nucleophilic Addition Reactions

The structure of this compound features two key reactive sites for addition reactions: the carbon-carbon double bond (alkene) and the carbon-oxygen double bond (aldehyde).

Electrophilic Addition: The π-bond of the alkene is electron-rich and susceptible to attack by electrophiles. wikipedia.org In an electrophilic addition reaction, an electrophile (E⁺) adds to one of the carbons of the double bond, breaking the π-bond and forming a carbocation intermediate. libretexts.org A nucleophile (Nu⁻) then attacks the carbocation to form the final product. wikipedia.org Typical reagents for electrophilic addition include hydrogen halides (HX) and water (in the presence of an acid catalyst). wikipedia.orglibretexts.org The regioselectivity of the addition to an unsymmetrical alkene like this compound is generally governed by Markovnikov's rule, which states that the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable carbocation intermediate. libretexts.org

Nucleophilic Addition: The carbonyl group of the aldehyde is highly polarized, with the carbon atom being electron-deficient (electrophilic) and the oxygen atom being electron-rich (nucleophilic). masterorganicchemistry.com This makes the aldehyde group a prime target for nucleophilic attack. libretexts.org In a nucleophilic addition reaction, a nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.comyoutube.com This intermediate is then typically protonated to yield an alcohol. libretexts.org This reaction is fundamental to the chemistry of aldehydes and can be promoted by either basic or acidic conditions. libretexts.org Strong nucleophiles like Grignard reagents or hydrides add irreversibly, while weaker nucleophiles like water or alcohols add reversibly. masterorganicchemistry.com

Other Significant Reaction Pathways

Beyond photoreactions and additions, this compound can undergo reactions characteristic of its constituent functional groups—the carboxylic acid and the aldehyde.

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can be converted into a variety of derivatives.

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields an ester.

Amidation: The carboxylic acid can be activated and then reacted with an amine to form an amide. nih.gov Various coupling reagents, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) or triazine-based reagents, can facilitate this transformation. nih.govbeilstein-journals.org Conversion to an acid chloride, for example using thionyl chloride or oxalyl chloride, provides a highly reactive intermediate for forming esters and amides. beilstein-journals.org

Reactions of the Aldehyde Group: The formyl group can participate in numerous classical organic reactions.

Condensation Reactions: As an aromatic aldehyde, it can serve as a substrate in reactions like the Perkin reaction (with an acid anhydride) or the Knoevenagel condensation (with a compound containing an active methylene (B1212753) group, like malonic acid) to synthesize more complex cinnamic acid derivatives. researchgate.netnih.govjocpr.com For instance, reacting an aromatic aldehyde with phenylacetic acid and acetic anhydride yields α-phenylcinnamic acid. orgsyn.org

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol using appropriate reagents.

These pathways allow this compound to serve as a versatile building block in organic synthesis for creating a wide range of more complex molecules. nih.gov

Condensation Reactions

The aldehyde functionality of this compound is susceptible to nucleophilic attack, making it an ideal substrate for condensation reactions, most notably the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

In the context of this compound, the reaction would proceed via the deprotonation of an active methylene compound by a mild base to form a nucleophilic enolate ion. alfa-chemistry.com This enolate then attacks the electrophilic carbonyl carbon of the aldehyde group in this compound, forming a tetrahedral intermediate. alfa-chemistry.com Subsequent proton transfer and elimination of a water molecule result in the formation of a new carbon-carbon double bond. alfa-chemistry.com

The Doebner modification of the Knoevenagel condensation is particularly relevant when one of the electron-withdrawing groups on the active methylene compound is a carboxylic acid, such as in malonic acid. In this variation, the condensation is often followed by decarboxylation, especially when conducted in the presence of pyridine. wikipedia.org

While specific literature detailing the Knoevenagel condensation of this compound is not abundant, the general reactivity of aromatic aldehydes in this reaction is well-established. tandfonline.com The following table outlines hypothetical Knoevenagel condensation reactions of this compound with various common active methylene compounds, illustrating the expected products based on established chemical principles.

| Active Methylene Compound | Expected Product | Reaction Conditions |

|---|---|---|

| Malonic acid | (E)-3-(3-((E)-2-carboxyvinyl)phenyl)acrylic acid | Pyridine, Piperidine, Heat |

| Diethyl malonate | (E)-3-(3-((E)-2,2-bis(ethoxycarbonyl)vinyl)phenyl)acrylic acid | Base (e.g., piperidine), Heat |

| Ethyl acetoacetate | (E)-3-(3-((E)-2-acetyl-2-(ethoxycarbonyl)vinyl)phenyl)acrylic acid | Base (e.g., piperidine), Heat |

| Cyanoacetic acid | (E)-3-(3-((E)-2-carboxy-2-cyanovinyl)phenyl)acrylic acid | Pyridine, Piperidine, Heat |

| Nitromethane | (E)-3-(3-((E)-2-nitrovinyl)phenyl)acrylic acid | Base (e.g., amine), Heat |

Hydrogenation Reactions (e.g., Catalytic Transfer Hydrogenation)

The α,β-unsaturated system of the cinnamic acid backbone in this compound is readily susceptible to hydrogenation. Catalytic transfer hydrogenation (CTH) is a particularly effective method for this transformation, offering a safer and more practical alternative to using pressurized hydrogen gas. chemmethod.comerowid.org In CTH, hydrogen is transferred from a donor molecule to the substrate in the presence of a catalyst. researchgate.net This method often displays high selectivity for the reduction of the carbon-carbon double bond while leaving other functional groups, such as the carboxylic acid, intact. chemmethod.comresearchgate.net

Commonly employed catalysts for the transfer hydrogenation of cinnamic acid and its derivatives include those based on palladium and rhodium. chemmethod.comerowid.orgresearchgate.net A variety of hydrogen donors can be utilized, with formic acid and its salts being particularly effective. chemmethod.comerowid.orgresearchgate.net The reaction is often carried out in the presence of a base, such as triethylamine or sodium hydroxide, which can enhance the reaction efficiency. chemmethod.comerowid.org

For instance, the reduction of cinnamic acid using palladium(II) chloride as a catalyst and formic acid as the hydrogen donor in an alkaline aqueous medium has been shown to be highly effective, yielding hydrocinnamic acid in high yields. erowid.org Similarly, rhodium-based catalysts, such as chloro(1,5-cyclooctadiene) rhodium(I) dimer, have demonstrated high efficiency and selectivity in the transfer hydrogenation of cinnamic acid, using formic acid as the hydrogen source in the presence of triethylamine. chemmethod.comresearchgate.net The proposed mechanism for these reactions generally involves the formation of a metal hydride species from the catalyst and the hydrogen donor, which then delivers the hydride to the double bond of the substrate. chemmethod.com

The following table summarizes findings from studies on the catalytic transfer hydrogenation of cinnamic acid, which serve as a model for the expected reactivity of this compound. The primary focus of these reactions is the reduction of the alkene functional group.

| Catalyst | Hydrogen Donor | Base | Solvent | Temperature (°C) | Yield of Saturated Product (%) |

|---|---|---|---|---|---|

| Palladium(II) chloride | Formic acid | Sodium hydroxide | Water | 65 | 98 |

| Chloro(1,5-cyclooctadiene) rhodium(I) dimer | Formic acid | Triethylamine | - | 65 | 95 |

| Palladium on carbon (10% Pd/C) | α-Phellandrene | - | Xylene | ~144 (reflux) | Quantitative |

| Palladium on carbon (10% Pd/C) | Limonene | - | Xylene | ~144 (reflux) | Quantitative |

| Palladium(II) chloride | Glyoxylic acid | Sodium hydroxide | Water | 65 | 80 |

Advanced Spectroscopic Characterization Techniques for 3 Formylcinnamic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 3-Formylcinnamic acid, both ¹H and ¹³C NMR provide specific chemical shifts and coupling constants that confirm the substitution pattern and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of (E)-3-(3-formylphenyl)acrylic acid reveals distinct signals for each proton, confirming the trans configuration of the alkene protons and the substitution pattern of the aromatic ring. The characteristic downfield shift of the aldehyde proton is a key identifier.

In a typical ¹H NMR spectrum, the aldehydic proton (-CHO) appears as a singlet at approximately 10.08 ppm. The vinyl protons of the acrylic acid moiety exhibit a trans-coupling, with the proton alpha to the carbonyl group (Hα) appearing as a doublet around 6.74 ppm and the proton beta to the carbonyl (Hβ) resonating further downfield as a doublet around 7.73 ppm. The protons on the aromatic ring appear in the range of 7.70 to 8.20 ppm, with their specific shifts and multiplicities confirming the 1,3-disubstitution pattern. The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a very downfield position, often above 12 ppm, though its visibility can depend on the solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | ~10.08 | Singlet |

| Hβ (vinyl) | ~7.73 | Doublet |

| Hα (vinyl) | ~6.74 | Doublet |

| Aromatic-H | ~7.70 - 8.20 | Multiplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the unique carbon atoms in this compound. The spectrum is characterized by the presence of two carbonyl carbon signals, one for the carboxylic acid and one for the aldehyde, which appear at the most downfield positions.

The aldehydic carbonyl carbon is typically found around 191.7 ppm, while the carboxylic acid carbonyl carbon resonates at approximately 167.1 ppm. The olefinic carbons of the acrylate (B77674) chain are observed at around 142.3 ppm (Cβ) and 122.0 ppm (Cα). The aromatic carbons produce a set of signals between 128.0 and 137.0 ppm, with the carbon attached to the aldehyde group (ipso-carbon) and the carbon attached to the vinyl group showing distinct chemical shifts that confirm the substitution pattern.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | ~191.7 |

| Carboxyl C=O | ~167.1 |

| Cβ (vinyl) | ~142.3 |

| Cα (vinyl) | ~122.0 |

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is dominated by strong absorption bands corresponding to the carbonyl and hydroxyl groups. A very broad band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

Two distinct C=O stretching vibrations are prominent. The carboxylic acid C=O stretch appears as a strong, sharp band around 1700-1720 cm⁻¹. The aldehyde C=O stretch is also strong and is typically found at a slightly higher wavenumber, around 1730-1750 cm⁻¹. The spectrum also shows the C=C stretching vibration of the alkene at approximately 1630-1640 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-H stretching of the aldehyde group can often be seen as a weaker band near 2720-2820 cm⁻¹.

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C=O Stretch (Aldehyde) | 1730-1750 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700-1720 | Strong |

| C=C Stretch (Alkene) | 1630-1640 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. In the Raman spectrum of this compound, the non-polar bonds often give rise to strong signals. The C=C stretching vibrations of both the aromatic ring and the alkene chain are typically strong and sharp, appearing in the 1600-1650 cm⁻¹ region. The symmetric stretching of the aromatic ring is also a prominent feature. The C=O stretching vibrations of the aldehyde and carboxylic acid groups, while strong in the IR, are generally weaker in the Raman spectrum. The C-H stretching modes for the aromatic and vinyl protons are observed in the 3000-3100 cm⁻¹ region.

Table 4: Key Raman Shifts for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aromatic/Vinyl) | 3000-3100 | Medium |

| C=O Stretch (Aldehyde/Carboxylic Acid) | 1700-1750 | Weak-Medium |

| C=C Stretch (Alkene/Aromatic) | 1600-1650 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The extended conjugation in this compound, which includes the phenyl ring, the carbon-carbon double bond, and the carbonyl group of the carboxylic acid, gives rise to strong UV absorption.

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) is expected to show a strong absorption maximum (λ_max) characteristic of a π → π* transition. For cinnamic acid itself, this transition occurs around 270-280 nm. The presence of the formyl group, which is an auxochrome and extends the conjugation, is expected to cause a bathochromic (red) shift, moving the λ_max to a longer wavelength, likely in the range of 280-300 nm. This strong absorption is indicative of the highly conjugated electronic system of the molecule.

Table 5: UV-Vis Spectroscopic Data for this compound

| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Transition |

|---|

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of this compound and its derivatives. It provides crucial information regarding the molecular mass of the parent compound and offers insights into its structural features through the analysis of fragmentation patterns. Techniques such as Electrospray Ionization (ESI) are commonly employed for the analysis of cinnamic acid derivatives.

In a typical mass spectrometry experiment, the molecular weight of this compound (C₁₀H₈O₃) is confirmed by the presence of its molecular ion peak. In positive ion mode, this would be observed as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 177.0495. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected at an m/z of 175.0349.

The fragmentation of this compound is dictated by its constituent functional groups: a carboxylic acid, an alkene, and an aromatic aldehyde. The fragmentation pathways can be elucidated using tandem mass spectrometry (MS/MS). The deprotonated molecule [M-H]⁻ of cinnamic acid is known to undergo fragmentation through the consecutive loss of carbon dioxide (CO₂) and acetylene (B1199291) (C₂H₂). For this compound, additional fragmentation pathways related to the formyl and carboxyl groups are anticipated.

Key fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH) and the elimination of the entire carboxyl group (•COOH). Aromatic aldehydes typically fragment via the loss of a hydrogen radical (H•) or a formyl radical (•CHO).

Based on these principles, a theoretical fragmentation pattern for this compound in negative ion mode can be proposed. Following the initial deprotonation to form the [M-H]⁻ ion at m/z 175, several fragmentation pathways are possible. The loss of carbon dioxide (44 Da) from the carboxyl group would yield a fragment at m/z 131. Subsequent loss of the formyl group as carbon monoxide (28 Da) from this fragment would result in an ion at m/z 103. Alternatively, the initial loss of the formyl radical (29 Da) from the parent ion could lead to a fragment at m/z 146, which could then lose carbon dioxide to produce a fragment at m/z 102.

The following interactive table summarizes the predicted key ions in the ESI-MS/MS spectrum of this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 175.03 | 131.04 | CO₂ (44.00 Da) | 3-vinylbenzaldehyde anion |

| 175.03 | 146.04 | CHO (29.00 Da) | Cinnamate (B1238496) anion |

| 131.04 | 103.05 | CO (28.00 Da) | Styrene anion radical |

| 146.04 | 102.05 | CO₂ (44.00 Da) | Phenylacetylene anion |

Computational Chemistry and Theoretical Studies of 3 Formylcinnamic Acid

Quantum Mechanical Calculations for Electronic Structure and Properties

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 3-Formylcinnamic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels. nih.govnorthwestern.edu

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov For compounds like this compound, DFT is employed to determine molecular geometries, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.govresearchgate.net The B3LYP functional, combined with a basis set like 6-311++G(d,p), is a common choice for studying cinnamic acid and its derivatives, offering a good balance between accuracy and computational cost. researchgate.netscielo.org.mx

DFT calculations can elucidate the conformational preferences of the molecule. For the parent cinnamic acid, studies have shown that the s-cis isomer is slightly more stable than the s-trans conformer in the gas phase. researchgate.netscielo.org.mx These calculations also help in interpreting experimental spectroscopic data, such as IR and Raman spectra, by assigning vibrational modes to specific molecular motions. Furthermore, DFT is used to compute parameters that predict a compound's reactivity and antioxidant potential. nih.gov

Hartree-Fock (HF) is another foundational ab initio method used in quantum chemistry. While generally considered less accurate than modern DFT methods for many applications due to its lack of electron correlation, HF calculations are still valuable for providing a qualitative understanding of electronic structure and are often used as a starting point for more advanced calculations. nih.govasianpubs.org

For molecules similar to this compound, HF methods have been used to optimize ground-state geometries and calculate vibrational wavenumbers. nih.govnih.gov However, studies directly comparing the results for similar compounds often conclude that DFT methods, such as B3LYP, provide results that are in better agreement with experimental data. nih.govnih.gov

| Feature | Density Functional Theory (DFT) | Hartree-Fock (HF) |

|---|---|---|

| Fundamental Variable | Electron Density | Wave Function |

| Electron Correlation | Partially included through the exchange-correlation functional | Not included (mean-field approximation) |

| Computational Cost | Generally more efficient than post-HF methods for similar accuracy | Lower than correlated methods, but often higher than DFT for large systems |

| Accuracy | Often provides a good balance of accuracy for molecular properties | Can be less accurate for properties sensitive to electron correlation |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules. nih.govresearchgate.net

These simulations can reveal the preferred shapes (conformations) of the molecule in different environments and the energy barriers between these shapes. nih.gov By simulating the molecule over nanoseconds or even microseconds, researchers can observe how the rotatable bonds in this compound, such as the one connecting the phenyl ring to the acrylic acid moiety, behave. This is crucial for understanding how the molecule might fit into a protein's active site. nih.gov Furthermore, MD simulations allow for the detailed study of intermolecular interactions, such as hydrogen bonding and van der Waals forces, with surrounding molecules. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions involving molecules like this compound. By using quantum mechanical methods, researchers can map out the potential energy surface of a reaction, identifying key structures along the reaction coordinate.

This process involves locating the three-dimensional structures of reactants, transition states, and products. Transition states represent the highest energy point along the reaction pathway and are critical for determining the reaction rate. Computational methods can calculate the activation energy, which is the energy difference between the reactants and the transition state, providing a quantitative measure of how fast the reaction is likely to proceed. For enzymatic reactions, hybrid quantum mechanics/molecular mechanics (QM/MM) approaches are often employed to model the reaction within the complex environment of the protein's active site.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. researchgate.netrsdjournal.org For this compound and its analogs, these methods can predict their therapeutic potential and guide the design of new, more potent derivatives. researchgate.net

One powerful computational SAR method is the three-dimensional quantitative structure-activity relationship (3D-QSAR). In a 3D-QSAR study, a series of molecules with known activities are spatially aligned, and their steric and electrostatic fields are calculated. Statistical methods, such as partial least squares (PLS), are then used to build a model that relates these 3D properties to the biological activity. The resulting model can be visualized as a 3D contour map, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. For cinnamic acid derivatives, descriptors such as van der Waals energy, the energy of the lowest unoccupied molecular orbital (LUMO), and moments of inertia have been used to build predictive QSAR models.

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is crucial for understanding the intermolecular interactions that drive biological activity. nih.gov

The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity, often expressed as a free energy of binding (ΔGbinding). fip.org A more negative score typically indicates a more stable complex and a higher predicted affinity. fip.org Docking studies on cinnamic acid derivatives have been used to investigate their potential as inhibitors of various enzymes. nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's active site. japsonline.com For instance, the carboxyl group of a cinnamic acid derivative might form hydrogen bonds with polar residues, while the phenyl ring engages in hydrophobic interactions.

| Cinnamic Acid Derivative | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| o-Coumaric acid | Xanthine Oxidase | -7.23 nih.gov | Not specified |

| m-Coumaric acid | Xanthine Oxidase | -6.89 nih.gov | Not specified |

| Ferulic acid | Epidermal Growth Factor Receptor (EGFR) | -5.89 fip.org | Not specified |

| 4-(4-methyl)benzoyloxy-3-methoxycinnamic acid | Epidermal Growth Factor Receptor (EGFR) | -8.81 fip.org | Not specified |

| N-caffeoylmorpholine | Topoisomerase I (Top1) | Not specified | Asn722, Thr718 japsonline.com |

Applications of 3 Formylcinnamic Acid and Its Derivatives in Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

While specific examples of the use of 3-Formylcinnamic acid in the total synthesis of complex natural products are not extensively documented, its structure suggests significant potential as a versatile starting material. The presence of three distinct functional groups allows for a wide range of chemical transformations, making it an attractive scaffold for the construction of intricate molecular architectures.

The general class of cinnamic acids and their derivatives are recognized as important intermediates in the biosynthesis of numerous natural products, including alkaloids, flavonoids, and phenylpropanoids. The formyl group at the 3-position of the aromatic ring in this compound offers a reactive handle for various synthetic manipulations that are not available to unsubstituted cinnamic acid. This aldehyde functionality can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, allowing for the elaboration of the aromatic core.

Furthermore, the α,β-unsaturated carboxylic acid moiety can undergo conjugate additions, cycloadditions, and various modifications of the carboxyl group. This multi-functionality allows for the stepwise or sequential modification of the molecule, enabling the construction of complex structures with high degrees of stereochemical control. The strategic manipulation of these functional groups can lead to the synthesis of a diverse array of complex organic molecules with potential biological activity.

Precursors for Polymer Synthesis

Cinnamic acid and its derivatives have been extensively investigated as monomers for the synthesis of a variety of polymers, including polyesters, polyamides, and polyanhydrides. rsc.orgresearchgate.net These polymers often exhibit interesting properties such as high thermal stability, biodegradability, and photo-responsiveness, making them suitable for a range of applications from biomedical devices to advanced engineering plastics. rsc.org

The incorporation of this compound as a monomer in polymerization reactions can impart unique functionalities to the resulting polymers. The aldehyde group can be utilized in several ways:

Post-polymerization modification: The aldehyde can serve as a reactive site for the chemical modification of the polymer backbone or side chains. This allows for the introduction of various functional groups, leading to materials with tailored properties.

Crosslinking: The formyl group can participate in crosslinking reactions, for example, through condensation with diols or diamines, to form more rigid and thermally stable polymer networks.

Adhesion promotion: The polar nature of the aldehyde group can enhance the adhesive properties of the polymer to various substrates.

The general properties of polymers derived from cinnamic acid derivatives are summarized in the table below. The specific properties of polymers derived from this compound would be expected to be influenced by the presence of the reactive aldehyde group.

| Polymer Type | Key Properties of Cinnamic Acid-Derived Polymers | Potential Influence of 3-Formyl Group |

| Polyesters | High thermal stability, biodegradability, potential for liquid crystallinity. | Increased crosslinking potential, enhanced adhesion, sites for post-polymerization modification. |

| Polyamides | Good mechanical strength, high melting points. | Potential for imine formation for dynamic covalent chemistry, sites for grafting other molecules. |

| Polyanhydrides | Biodegradability, surface-eroding properties for drug delivery. | Introduction of a reactive handle for drug conjugation or surface modification. |

Development of Photosensitive Materials

The cinnamate (B1238496) moiety is a well-known photosensitive group that undergoes a [2+2] cycloaddition reaction upon exposure to UV light. This photochemical dimerization leads to the crosslinking of polymer chains, a property that is widely exploited in the development of photoresists for photolithography. google.commicrosi.commicrochemicals.comcornell.edu Polymers containing cinnamate side chains, such as polyvinyl cinnamate, are classic examples of negative-tone photoresists.

The introduction of a formyl group at the 3-position of the cinnamate unit in a polymer could offer several advantages for photosensitive materials:

Modified Photoreactivity: The electronic nature of the formyl group, being an electron-withdrawing group, could influence the photochemical reactivity of the cinnamate double bond, potentially altering the photosensitivity and resolution of the photoresist.

Enhanced Adhesion: The aldehyde functionality can improve the adhesion of the photoresist to the substrate, which is a critical factor in high-resolution lithography.

Tunable Solubility: The polarity of the formyl group can affect the solubility of the polymer in developer solutions, providing another parameter for optimizing the lithographic process.

The development of photosensitive materials based on this compound derivatives could lead to advanced photoresists with improved performance characteristics for applications in microelectronics and nanotechnology.

Catalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govnih.govtcichemicals.comresearchgate.net Cinnamic acid derivatives have been explored as organocatalysts, particularly in reactions where their acidic or basic properties can be utilized. For instance, geometric isomers of 3-methoxycinnamic acid have been shown to act as effective catalysts in the polymerization of benzoxazines. nih.gov

This compound, with its carboxylic acid and aldehyde functionalities, presents interesting possibilities for organocatalysis. The carboxylic acid can act as a Brønsted acid catalyst, while the aldehyde could potentially participate in iminium or enamine catalysis after transformation into a suitable derivative. The bifunctional nature of the molecule could also enable cooperative catalysis, where both the acid and a derivative of the aldehyde group participate in activating the substrates.

The carbon-carbon double bond in cinnamic acid and its derivatives is susceptible to catalytic hydrogenation. Rhodium complexes are particularly effective catalysts for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, providing access to chiral 3-arylpropanoic acids with high enantioselectivity. ias.ac.inchemmethod.comwiley-vch.dersc.orgresearchgate.net

In the case of this compound, rhodium-catalyzed hydrogenation would be expected to selectively reduce the alkene double bond without affecting the aromatic ring or the formyl and carboxyl groups under mild conditions. This would provide a straightforward route to 3-formyl-3-phenylpropanoic acid, a valuable building block for further synthetic transformations. The efficiency and selectivity of this hydrogenation would depend on the choice of the rhodium catalyst and the reaction conditions.

| Catalyst System | Substrate | Product | Key Features |

| Chiral Rhodium-phosphine complexes | α-Acetamidocinnamic acid | Chiral N-acetylphenylalanine | High enantioselectivity, widely used in the synthesis of chiral amino acids. ias.ac.in |

| Rhodium carboxylate complexes | α-Acetamidocinnamic acid | N-acetylphenylalanine | Turnover numbers and enantioselectivities are influenced by the chiral carboxylate and phosphine (B1218219) ligands. ias.ac.in |

| Cyclooctadiene rhodium chloride dimer | Cinnamic acid | Phenylpropanoic acid | Efficient transfer hydrogenation using formic acid as a hydrogen source. chemmethod.comresearchgate.net |

Synthesis of Heterocyclic Compounds (e.g., Coumarins, Thiazoles)

The reactive functional groups of this compound make it a promising precursor for the synthesis of various heterocyclic compounds.

Coumarins: Coumarins are a large class of naturally occurring and synthetic compounds with diverse biological activities. The synthesis of coumarin-3-carbaldehyde derivatives can be achieved from salicylaldehyde (B1680747) derivatives and can serve as photoinitiators in polymerization processes. nih.gov While the direct synthesis of coumarins from this compound is not a standard method, its structural features suggest potential synthetic routes. For example, intramolecular cyclization reactions involving the carboxylic acid and a suitably positioned hydroxyl group on the aromatic ring (which could be introduced via modification of the formyl group) could lead to coumarin (B35378) scaffolds. The preparation of coumarin-3-carboxylic acid is a well-established process. researchgate.neteurjchem.com

Thiazoles: Thiazole (B1198619) derivatives are important heterocyclic compounds found in many biologically active molecules. The synthesis of thiazoles often involves the reaction of α-haloketones with thioamides. While there is no direct reported synthesis of thiazoles from this compound, its derivatives could be utilized. For instance, conversion of the carboxylic acid to a cinnamide, followed by reactions involving the formyl group, could lead to intermediates suitable for thiazole ring formation. The synthesis of thiazole derivatives from cinnamic acid amides has been reported. researchgate.netnih.govnih.govmdpi.comresearchgate.net

Advanced Research on 3 Formylcinnamic Acid Derivatives and Analogues

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of cinnamic acid is a well-established area of research, typically involving modifications at the carboxylic acid group, the phenyl ring, or the alkene bond. jocpr.combeilstein-journals.org For 3-formylcinnamic acid, the presence of the aldehyde (formyl) group offers an additional, highly reactive site for chemical modification, allowing for the creation of a unique library of derivatives.

The primary methods for synthesizing derivatives from a parent cinnamic acid include esterification or amidation of the carboxylic acid group. beilstein-journals.orgresearchgate.net For instance, a common procedure involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This approach could be applied to this compound to produce a variety of esters and amides.

Furthermore, the aldehyde functionality of this compound is a prime target for derivatization. It can readily undergo reactions such as:

Condensation Reactions: Reaction with compounds containing active methylene (B1212753) groups or with bifunctional nucleophiles can lead to the formation of complex heterocyclic systems. eurjchem.com This makes this compound a valuable building block in heterocyclic synthesis.

Reductive Amination: To introduce new amine functionalities.

Wittig and related reactions: To extend the carbon chain at the formyl position.

The characterization of any newly synthesized derivative would rely on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry to confirm the molecular structure and purity.

Table 1: Potential Synthetic Pathways for this compound Derivatives

| Reaction Type | Reagents/Conditions | Potential Product Class |

|---|---|---|

| Esterification | Alcohol, DCC, DMAP | Cinnamate (B1238496) Esters |

| Amidation | Amine, DCC, DMAP | Cinnamate Amides |

| Knoevenagel Condensation | Malonic Acid, Pyridine, Piperidine | Di-acid derivatives |

| Schiff Base Formation | Primary Amine, Acid/Base catalyst | Imines (Schiff Bases) |

Structure-Reactivity Relationships in Derivatives

Structure-reactivity relationship (SAR) studies aim to understand how specific structural modifications affect the chemical behavior of the molecule. For this compound derivatives, key areas of investigation would include:

Influence of Ring Substituents: Adding further electron-donating or electron-withdrawing groups to the phenyl ring would modulate the reactivity of the alkene, the formyl group, and the acidity of the carboxylic acid.

Reactivity of the Formyl Group: The formyl group is a key site for nucleophilic attack. Its reactivity can be tuned by modifications elsewhere in the molecule. For example, converting the carboxylic acid to an ester or amide would alter the electronic influence on the ring and, consequently, on the formyl group.

Michael Addition: The alkene bond is an electrophilic Michael acceptor. The susceptibility of derivatives to undergo Michael addition would be highly dependent on the electronic nature of the aromatic ring and the group attached to the carboxyl function.

These relationships are typically elucidated by comparing reaction rates, yields, or equilibrium positions across a series of structurally related derivatives under identical conditions.

Polymorphism and Solid-State Chemistry of Formylcinnamic Acid Derivatives

Polymorphism, the ability of a solid compound to exist in more than one crystal form or structure, is a critical aspect of solid-state chemistry, particularly in the pharmaceutical industry. wiley-vch.denih.gov Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. nih.gov

The study of polymorphism in cinnamic acid itself is well-documented, with different crystalline forms showing different photochemical reactivity in the solid state, leading to the formation of distinct photodimers like α-truxillic acid or β-truxinic acid. researchgate.net It is plausible that this compound and its derivatives would also exhibit polymorphism.

Research in this area would involve:

Polymorph Screening: Crystallizing the target compound from a wide variety of solvents and under different conditions (e.g., temperature, evaporation rate) to identify different crystalline forms.

Structural Characterization: Using techniques like single-crystal and powder X-ray Diffraction (XRD) to determine the precise atomic arrangement in each polymorph.

Physicochemical Analysis: Characterizing each polymorph using methods such as Differential Scanning Calorimetry (DSC) to determine melting points and thermal stability, and FT-IR or solid-state NMR to probe differences in intermolecular interactions, such as hydrogen bonding.

The presence of the polar formyl and carboxylic acid groups in this compound suggests that hydrogen bonding would play a dominant role in its crystal packing, likely forming dimers or extended chain structures, which are common motifs in crystalline carboxylic acids. researchgate.net

Table 2: Analytical Techniques for Polymorphism Studies

| Technique | Information Provided |

|---|---|

| X-Ray Diffraction (XRD) | Crystal lattice parameters, molecular packing, space group |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, phase transitions |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature |

| FT-IR / Raman Spectroscopy | Differences in vibrational modes, intermolecular interactions |

| Solid-State NMR (ssNMR) | Information on the local chemical environment of atoms |

Biochemical Interactions and Mechanistic Insights of 3 Formylcinnamic Acid in Vitro and in Silico

Interaction with Biological Targets (e.g., Enzymes, Proteins)

Inhibition of Bacterial Cell Division Proteins (e.g., FtsZ)

3-Formylcinnamic acid, as a derivative of cinnamic acid, is part of a broader class of compounds known as phenylpropanoids that have been investigated for their antibacterial properties. A key target of these compounds is the Filamentous thermosensitive mutant Z (FtsZ) protein, which is crucial for bacterial cell division. nih.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin and polymerizes at the mid-cell to form the Z-ring, a structure that is essential for cytokinesis. nih.govepa.gov The inhibition of FtsZ assembly or function leads to the disruption of cell division, often resulting in filamentation of the bacteria and eventual cell death, making it an attractive target for novel antimicrobial agents. nih.govencyclopedia.pub

In silico and in vitro studies on various phenylpropanoids have demonstrated their potential to inhibit FtsZ. For instance, cinnamaldehyde, a related compound, has been shown to perturb Z-ring morphology and inhibit the GTPase activity of FtsZ. epa.govresearchgate.net Molecular docking studies suggest that these compounds can bind to the T7 loop in the C-terminal region of FtsZ. epa.gov While specific studies on this compound are not as prevalent, the activity of related cinnamic acid derivatives suggests a similar mechanism of action. Research on a range of phenylpropanoids has identified varying levels of inhibitory activity against FtsZ.

Table 1: In Vitro Inhibitory Activity of Phenylpropanoids against E. coli FtsZ

| Compound | IC50 (µM) for GTPase Activity |

|---|---|

| Chlorogenic acid | 69.55 ± 3.6 |

| Caffeic acid | 105.96 ± 6.3 |

| p-Coumaric acid | 189.53 ± 3.7 |

| Cinnamic acid | 238.91 ± 7.1 |

| 2,4,5-trimethoxy cinnamic acid | > 250 |

| 3,4-dimethoxy cinnamic acid | > 250 |

Data sourced from in vitro studies on E. coli FtsZ. encyclopedia.pub

The structural features of cinnamic acid derivatives, such as the presence and position of substituents on the phenyl ring, play a crucial role in their binding affinity and inhibitory potency towards FtsZ. frontiersin.org

Cholinesterase Inhibition

Derivatives of cinnamic acid have been explored as potential inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are key targets in the therapeutic strategies for neurodegenerative conditions like Alzheimer's disease, due to their role in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov The inhibition of these enzymes increases the levels of acetylcholine in the brain, which can help to alleviate some of the cognitive symptoms of the disease. nih.gov

Research has focused on synthesizing and evaluating various cinnamic acid derivatives for their cholinesterase inhibitory activity. For example, a series of 3,4,5-trimethoxycinnamates were prepared and tested for their ability to inhibit AChE and BuChE. mdpi.com One of the most potent compounds in this series, 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, exhibited significant inhibitory activity against both enzymes. mdpi.com Kinetic studies revealed a mixed type of inhibition, indicating that the compound likely binds to both the active site and an allosteric site on the enzyme. mdpi.com

Table 2: Cholinesterase Inhibitory Activity of Selected Cinnamic Acid Derivatives

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | 46.18 | 32.46 |

| Tacrine-cinnamic acid hybrid (Compound 19) | 0.0102 ± 0.0012 (human AChE) | - |

| Tacrine-cinnamic acid hybrid (Compound 27) | 0.0165 ± 0.0017 (human AChE) | - |

| Tacrine-cinnamic acid hybrid (Compound 30) | 0.0153 ± 0.0018 (human AChE) | - |

Data for 3,4,5-trimethoxycinnamate (B1233958) derivative from in vitro studies. mdpi.com Data for tacrine-cinnamic acid hybrids from in vitro studies on human cholinesterases. researchgate.net

Furthermore, hybrid molecules combining a cinnamic acid moiety with other pharmacophores, such as tacrine, have been developed and shown to be potent cholinesterase inhibitors. researchgate.net These multi-target-directed ligands are designed to address the multifaceted nature of Alzheimer's disease. nih.gov

Modulation of Receptor Activity (e.g., PPAR alpha)

Cinnamic acid has been identified as a ligand and activator of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.gov PPARα is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism and energy homeostasis. abcam.com Upon activation by a ligand, PPARα forms a heterodimer with the retinoid-X-receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their expression. mdpi.commdpi.com

Studies have demonstrated that cinnamic acid can induce the nuclear translocation of PPARα in primary astrocytes. nih.gov Furthermore, it has been shown to activate a PPRE-driven luciferase reporter gene in a PPARα-dependent manner. nih.gov This activation of PPARα by cinnamic acid leads to the transcriptional upregulation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis. nih.gov Consequently, this cascade of events stimulates the production of new lysosomes. This mechanism has been investigated in the context of Alzheimer's disease, where enhanced lysosomal biogenesis could aid in the clearance of amyloid plaques. nih.gov

Table 3: Effect of Cinnamic Acid on PPARα Activity

| Treatment | Outcome |

|---|---|

| Cinnamic acid (100µM) on primary astrocytes | Increased nuclear translocation of PPARα |

| Cinnamic acid (50, 100, 200µM) on pPPRE-luciferase transfected astrocytes | Dose-dependent increase in luciferase activity in wild-type and PPARβ-/- cells, but not in PPARα-/- cells |

Findings are based on in vitro and cell-based assays. nih.gov

The interaction between cinnamic acid and PPARα highlights a significant biochemical pathway through which this compound can exert its biological effects. While this research focused on cinnamic acid itself, the findings provide a strong basis for investigating similar activities in its derivatives, including this compound.

Mechanistic Pathways of Biological Activity (e.g., DNA Function Disruption)

Certain derivatives of cinnamic acid have been shown to induce DNA damage through a prooxidant mechanism, particularly in the presence of metal ions like copper (Cu(II)). nih.govresearchgate.net This activity is dependent on the chemical structure of the cinnamic acid derivative, with the presence of specific functional groups, such as ortho-dihydroxyl or 4-hydroxy-3-methoxyl groups, enhancing their DNA-damaging potential. nih.gov

The proposed mechanism involves the chelation of Cu(II) by the hydroxycinnamic acid, which facilitates an intramolecular electron transfer from the phenolic compound to the copper ion, reducing it to Cu(I). nih.govresearchgate.net This process generates a semiquinone radical from the hydroxycinnamic acid. The reduced copper ion (Cu(I)) can then react with molecular oxygen to produce reactive oxygen species (ROS), such as the superoxide (B77818) radical. researchgate.net These highly reactive species can then cause damage to DNA, including strand breaks. nih.govresearchgate.net The involvement of ROS in this process has been confirmed by experiments showing that the DNA damage can be inhibited by ROS scavengers. nih.gov

This prooxidant activity leading to DNA damage represents a potential mechanistic pathway for the biological effects of certain cinnamic acid derivatives. It is important to note that this mechanism is highly dependent on the specific chemical structure of the compound and the presence of cofactors like copper ions.

Role as Precursors in Biosynthetic Pathways (General Cinnamic Acid Context)

Cinnamic acid is a central intermediate in major biosynthetic pathways in a wide array of organisms, including plants, fungi, and some bacteria. thepharmajournal.com It is primarily formed through the deamination of the amino acid L-phenylalanine, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov This step marks the entry point into the phenylpropanoid pathway. thepharmajournal.com An alternative pathway for cinnamic acid formation from L-phenylalanine via phenylpyruvic acid and phenyllactic acid has also been discovered in tea plants and is suggested to occur in most plants. acs.org

From cinnamic acid, a vast array of secondary metabolites are synthesized. These include:

Lignin: A complex polymer that provides structural support to plant cell walls. thepharmajournal.com

Flavonoids and Isoflavonoids: Classes of compounds with diverse biological activities, including roles in pigmentation and defense against UV radiation. thepharmajournal.com

Anthocyanins: Pigments responsible for many of the red, purple, and blue colors in flowers and fruits. thepharmajournal.com

Coumarins: A group of fragrant organic compounds. thepharmajournal.com

The biosynthesis of these compounds involves a series of enzymatic reactions, including hydroxylations, methylations, and ligations, that modify the basic cinnamic acid structure. researchgate.net For example, the construction of a cinnamylamine (B1233655) biosynthetic pathway in E. coli has been demonstrated using cinnamic acid as the precursor, involving enzymes such as 4-coumarate: CoA ligase (4CL) and cinnamoyl-CoA reductase (CCR). researchgate.net This highlights the versatility of cinnamic acid as a building block in natural product biosynthesis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-formylcinnamic acid with high purity, and how can its structural integrity be validated?

- Methodology : Begin with a Friedel-Crafts acylation or formylation of cinnamic acid derivatives under controlled conditions (e.g., using POCl₃/DMF as a formylating agent). Purify via column chromatography or recrystallization. Validate purity and structure using:

- NMR spectroscopy (¹H/¹³C) to confirm functional groups and aromatic substitution patterns.

- HPLC with UV detection to assess purity (>95%).

- Mass spectrometry (MS) for molecular weight confirmation.

- Elemental analysis to verify stoichiometry .

- Safety : Follow protocols for handling corrosive reagents (e.g., POCl₃) as outlined in safety guidelines, including PPE and fume hood use .

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to minimize oxidation and hydrolysis.

- Handling : Use gloves and safety glasses; avoid contact with moisture or strong bases. Monitor for decomposition via periodic TLC or HPLC analysis .

Q. What analytical techniques are most reliable for characterizing this compound in complex mixtures?

- Preferred Methods :

- FT-IR spectroscopy to identify carbonyl (C=O) and formyl (CHO) stretches.

- X-ray crystallography for definitive structural confirmation (if crystals are obtainable).

- LC-MS/MS for trace analysis in biological matrices.

- Data Reporting : Ensure figures include clear axis labels, legends, and statistical annotations (e.g., error bars) per academic standards .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with varying substituents?

- Experimental Design :

- Use a Design of Experiments (DoE) approach to test variables (temperature, catalyst loading, solvent polarity).

- Prioritize substituents based on electronic effects (e.g., electron-donating groups may require milder conditions).

- Validate outcomes via kinetic studies and computational modeling (e.g., DFT for transition state analysis) .

- Troubleshooting : If yields are inconsistent, check for side reactions (e.g., dimerization) using in-situ monitoring (e.g., ReactIR) .

Q. How should contradictory data on the stability of this compound under physiological conditions be resolved?

- Data Analysis :

- Replicate studies using standardized buffers (e.g., PBS at pH 7.4) and control for variables like oxygen exposure.

- Apply mixed-effects models to account for batch-to-batch variability in degradation rates .

- Cross-validate with independent techniques (e.g., NMR stability assays vs. UV-Vis spectrophotometry) .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

- Approach :

- Perform density functional theory (DFT) calculations to map electron density distributions and identify reactive sites.

- Simulate reaction pathways (e.g., nucleophilic addition at the formyl group) using software like Gaussian or ORCA.

- Validate predictions with experimental kinetics (e.g., Arrhenius plots) .

Q. How can researchers assess the biological activity of this compound derivatives while minimizing cytotoxicity?

- Methodology :

- Screen derivatives using in vitro assays (e.g., enzyme inhibition studies against COX-2 or antimicrobial tests).

- Include controls for non-specific cytotoxicity (e.g., MTT assays on HEK293 cells).

- Optimize solubility via co-solvents (e.g., DMSO/PBS mixtures) while ensuring concentrations remain below toxicity thresholds .

Tables for Key Data

Guidance for Data Presentation

- Figures : Label axes with units, use consistent color schemes, and provide error bars for triplicate measurements .

- Statistical Analysis : Specify tests used (e.g., ANOVA with Tukey post-hoc) and justify sample sizes via power analysis .

- Reproducibility : Document all synthetic steps and instrument parameters in supplemental materials .